molecular formula C10H9Br2N B063397 7-(Bromomethyl)quinoline hydrobromide CAS No. 188874-61-5

7-(Bromomethyl)quinoline hydrobromide

Cat. No.: B063397
CAS No.: 188874-61-5
M. Wt: 302.99 g/mol
InChI Key: ZZBJLKLNROHUFU-UHFFFAOYSA-N
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Description

7-(Bromomethyl)quinoline hydrobromide is a versatile and highly reactive alkylating agent of significant interest in medicinal chemistry and chemical biology research. The compound features a bromomethyl group at the 7-position of the quinoline scaffold, which serves as an excellent electrophile for nucleophilic substitution reactions, facilitating the facile introduction of the quinoline moiety into more complex molecular architectures. Its hydrobromide salt form enhances crystallinity and stability for improved handling and storage.

Properties

IUPAC Name

7-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBJLKLNROHUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CBr)N=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617246
Record name 7-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188874-61-5
Record name 7-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps

  • Diazotization : Treatment of 7-aminomethylquinoline with sodium nitrite (NaNO₂) in hydrobromic acid generates a diazonium intermediate.

  • Bromination : The diazonium salt undergoes bromine substitution under mild conditions (20–30°C).

Limitations

  • Byproduct Formation : Competing reactions at the quinoline ring reduce selectivity.

  • Yield Constraints : Reported yields for analogous compounds rarely exceed 50%.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The bromomethyl group (-CH₂Br) exhibits a characteristic triplet at δ 4.6–4.8 ppm (J = 6–8 Hz), while aromatic protons resonate between δ 7.5–9.0 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 222/224 ([M+H]⁺, ⁷⁹Br/⁸¹Br isotopes) confirm the bromomethyl moiety.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >98% purity.

  • Melting Point : The hydrobromide salt typically melts at 180–185°C (decomposition).

Industrial-Scale Considerations

Large-scale production requires modifications for safety and efficiency:

  • Continuous Flow Reactors : Enhance heat dissipation and reduce reaction times.

  • Solvent Recovery : Dichloromethane and acetic acid are recycled via distillation.

  • Automated Quenching : Ice-water baths rapidly terminate reactions to prevent over-bromination .

Chemical Reactions Analysis

7-(Bromomethyl)quinoline hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

7-(Bromomethyl)quinoline hydrobromide serves as an intermediate in the synthesis of various organic compounds. It is utilized as a building block for more complex molecules, facilitating:

  • Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions: It can be converted into different quinoline derivatives.
  • Coupling Reactions: It can couple with other aromatic compounds to yield complex structures.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties: It exhibits selective antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 62.50 to 250 µg/ml .
  • Anticancer Activity: Research indicates that it shows significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer), with IC50 values between 2–50 µg/ml .

Medicine

Explorations into its therapeutic applications have revealed potential benefits in treating:

  • Neurodegenerative Disorders: Investigations suggest that compounds like this compound could be effective in addressing diseases such as Alzheimer's disease due to their ability to interact with specific molecular targets involved in neurodegeneration .

Case Studies

  • Anticancer Activity Study : A study evaluated various substituted quinolines, including this compound, for their cytotoxic effects on several cancer cell lines. The results demonstrated significant antiproliferative activity against A549 and MCF7 cells .
  • Antimicrobial Efficacy : Research highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new antimicrobial agent in the fight against resistant strains .
  • Neuroprotective Potential : Investigations into the compound's effects on neurodegenerative diseases indicated promising results in modulating pathways associated with neuronal health and survival .

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

6-(Bromomethyl)-2-methylquinoline (CAS: 141848-60-4)

  • Molecular Formula: C₁₁H₁₀BrN
  • Key Differences: The bromomethyl group at position 6 and a methyl group at position 2 alter reactivity. Position 6 substitution may reduce steric hindrance compared to position 7, favoring nucleophilic substitutions. Applications include catalysis and ligand design .

2-(Bromomethyl)-4-methylpyridine Hydrobromide (CAS: 1956322-40-9)

  • Molecular Formula: C₇H₉Br₂N
  • Key Differences: A pyridine analog with bromomethyl at position 2. Pyridine’s lower aromaticity compared to quinoline results in distinct electronic properties, influencing its use in coordination chemistry and drug discovery .

Halogenated Quinoline Derivatives

7-Bromo-2-chloro-3-ethylquinoline (CAS: 132118-52-6)

  • Molecular Formula: C₁₁H₉BrClN
  • Key Differences: Bromo (position 7), chloro (position 2), and ethyl (position 3) substituents enhance steric bulk and lipophilicity. This compound is a key intermediate in antiviral and anticancer drug synthesis .

7-Bromo-4-chloro-3-nitroquinoline

  • Molecular Formula: C₉H₄BrClN₂O₂
  • Key Differences: Nitro and chloro groups introduce strong electron-withdrawing effects, altering redox behavior. Used in materials science for designing optoelectronic polymers .

Functionalized Quinoline Salts

7-(Bromomethyl)quinoline Hydrobromide vs. Neutral Derivatives

Property This compound 7-(Bromomethyl)quinoline (Neutral)
Solubility High in polar solvents (H₂O, DMSO) Limited, requires non-polar solvents
Stability Enhanced due to salt formation Prone to decomposition under heat
Applications Drug intermediates, alkylation reactions Catalysis, ligand synthesis
Synthesis Radical bromination + acid treatment Direct bromination of 7-methylquinoline

Biological Activity

7-(Bromomethyl)quinoline hydrobromide, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 7-(bromomethyl)quinoline;hydrobromide
  • Molecular Formula : C10H8BrN·BrH
  • Molecular Weight : 324.14 g/mol
  • Appearance : White crystalline powder, soluble in water.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound may inhibit DNA synthesis in bacteria by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to cell death.
  • Anticancer Properties : It shows significant antiproliferative effects against various cancer cell lines, potentially by binding to DNA and disrupting cellular processes .
  • Enzyme Inhibition : It has been identified as an effective inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I and II), with Ki values indicating strong binding affinity .

Antimicrobial Activity

Research indicates that this compound exhibits selective antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 62.50 to 250 μg/ml for various pathogenic strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative potency against several cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), Hep3B (liver), and MCF7 (breast). The IC50 values reported are between 2–50 μg/ml, indicating promising anticancer potential .

Enzyme Inhibition Studies

The compound has been shown to inhibit key enzymes involved in various biological pathways:

EnzymeKi Value (nM)
Acetylcholinesterase5.51 - 155.22
Human carbonic anhydrase I46.04 - 956.82
Human carbonic anhydrase II54.95 - 976.93

These findings suggest a multifaceted mechanism of action that could be leveraged for therapeutic applications .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted quinolines, including this compound, revealing its effectiveness against resistant bacterial strains .
  • Cytotoxicity in Cancer Cells : In a comparative study of quinoline derivatives, this compound was found to exhibit lower cytotoxicity while maintaining high antiproliferative activity against cancer cell lines compared to standard chemotherapeutics like cisplatin .
  • Molecular Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to target enzymes, providing insights into its potential as a lead compound for drug development .

Q & A

Q. What are the standard protocols for synthesizing 7-(bromomethyl)quinoline hydrobromide, and how can intermediates be characterized?

The synthesis typically involves bromination of a methyl-substituted quinoline precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous solvents like CCl₄ or acetonitrile . Key intermediates, such as 6-methylquinoline derivatives, are brominated at the methyl group to yield the bromomethyl product. Post-synthesis, characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • Mass spectrometry (HRMS/ESI-MS) to verify molecular weight.
  • HPLC (with UV detection) to assess purity (>95% is typical for research-grade material) .

Q. What safety precautions are critical when handling this compound?

Due to its reactivity and potential toxicity:

  • Use glove boxes or fume hoods to avoid inhalation/contact.
  • Wear nitrile gloves , protective eyewear, and lab coats.
  • Quench waste with a neutralizing agent (e.g., sodium thiosulfate) before disposal .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., >280°C vs. lower ranges) may stem from hydration states or impurities. To address this:

  • Perform thermogravimetric analysis (TGA) to detect hydrate decomposition.
  • Compare NMR data with literature using standardized solvents (e.g., DMSO-d₆ or CDCl₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-bromination by-products during synthesis?

Di-bromination at unintended positions (e.g., quinoline ring) is a common challenge. Strategies include:

  • Temperature control : Maintain 0–5°C during NBS addition to suppress radical overactivity.
  • Solvent selection : Use non-polar solvents (e.g., CCl₄) to limit side reactions.
  • Stoichiometry : Limit NBS to 1.1 equivalents and monitor progress via TLC .

Table 1 : Comparison of Reaction Conditions and By-Product Yields

ConditionBy-Product Yield (%)Purity (%)
NBS (1.1 eq), 0°C5–892
NBS (1.5 eq), 25°C15–2085

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

This compound is a key precursor for alkylation reactions in drug development. For example:

  • Pitavastatin intermediates : The bromomethyl group reacts with diphenylphosphine oxide to form intermediates for cholesterol-lowering agents .
  • Antimicrobial agents : It facilitates the introduction of fluorinated side chains via nucleophilic substitution .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : Model the bromomethyl group’s electrophilicity to predict sites for nucleophilic attack.
  • Molecular docking : Assess binding affinity in drug-target complexes (e.g., quinoline-based kinase inhibitors) .

Q. What analytical challenges arise when studying degradation products of this compound?

Degradation under humidity/light may yield hydrobromic acid or quinoline oxides. Mitigation involves:

  • Stability studies : Use accelerated aging (40°C/75% RH) with HPLC-MS monitoring.
  • LC-QTOF : Identify low-abundance degradants via high-resolution mass fragmentation .

Methodological Considerations

Q. How should researchers design experiments to validate the compound’s role in cross-coupling reactions?

  • Control experiments : Compare reactivity with non-brominated analogs (e.g., 7-methylquinoline).
  • Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .

Q. What strategies improve reproducibility in scaled-up syntheses?

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor bromination in real time.
  • Purification : Use flash chromatography (hexane/EtOAc gradients) instead of recrystallization .

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